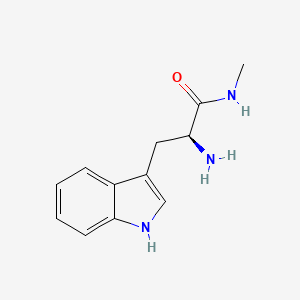

(2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide

Description

Properties

IUPAC Name |

(2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-14-12(16)10(13)6-8-7-15-11-5-3-2-4-9(8)11/h2-5,7,10,15H,6,13H2,1H3,(H,14,16)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCTBLMQFTMPXBD-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(CC1=CNC2=CC=CC=C21)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)[C@H](CC1=CNC2=CC=CC=C21)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and a ketone or aldehyde under acidic conditions to form the indole ring . Another common method involves the cyclization of ortho-substituted anilines .

Industrial Production Methods

Industrial production of indole derivatives can involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. These methods often employ continuous flow reactors to optimize reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction can produce various indole amines .

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Agent

The compound is being investigated as a potential inhibitor of Falcipain-2 (FP-2), a cysteine protease crucial for the malaria parasite Plasmodium falciparum during its erythrocytic stage. Novel small molecule FP-2 inhibitors based on this compound have shown moderate inhibition activity with IC50 values ranging from 10.0 to 39.4 μM, indicating its potential in malaria treatment.

Neurotransmitter Activity

Due to its structural similarity to serotonin, (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide may influence serotonin pathways, impacting mood and cognitive functions. Its antioxidant properties also suggest a protective role against oxidative stress, which is relevant in neurodegenerative diseases like Alzheimer's.

Anticancer Properties

Research indicates that derivatives of this compound may exhibit anticancer effects by inducing apoptosis and regulating the cell cycle. In vitro studies have demonstrated growth inhibition in various cancer cell lines, highlighting its importance in cancer drug discovery .

Enzyme Inhibition

The presence of the indole moiety allows this compound to interact with various enzymes and receptors, potentially modulating biological pathways. Its ability to act as an enzyme inhibitor is under investigation for various diseases, including cancer and infectious diseases.

Ligand Development

This compound serves as a scaffold for designing ligands that can bind to specific receptors, activating or blocking signaling pathways. The chiral center in its structure opens avenues for exploring stereoselective interactions with biological targets, crucial for drug development.

Environmental Applications

The compound's derivatives are also being explored for their applications in environmental science, particularly in the synthesis of dyes and industrial solvents. Its biological activity suggests potential roles in bioremediation processes or as agents that can mitigate pollution effects.

Case Studies

| Case Study | Focus Area | Findings |

|---|---|---|

| Anticancer Screening | Cancer Research | Indole derivatives exhibited potent growth inhibition across multiple cancer cell lines, emphasizing structural modifications' role in enhancing activity. |

| Neuroprotection Studies | Neurodegenerative Diseases | Treatment with this compound improved cognitive function and reduced neuroinflammation markers in animal models of Alzheimer's disease. |

| Enzyme Interaction Studies | Biochemistry | The compound demonstrated potential as an inhibitor for specific enzymes linked to disease pathways, suggesting further exploration in therapeutic contexts. |

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide involves its interaction with specific molecular targets in the body. The indole moiety can interact with various enzymes and receptors, influencing biological pathways related to cell growth, differentiation, and apoptosis . The exact molecular targets and pathways depend on the specific biological context and the presence of other interacting molecules .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between (2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide and related indole derivatives:

Pharmacological and Physicochemical Properties

- Metabolic Stability: H-Trp-NH₂·HCl is an endogenous metabolite, suggesting rapid clearance, whereas the N-methyl variant may resist enzymatic hydrolysis .

- Anti-inflammatory Potential: The naproxen-derived amide (C₂₄H₂₄N₂O₂) leverages NSAID motifs for cyclooxygenase inhibition, a property absent in the target compound .

Biological Activity

(2S)-2-amino-3-(1H-indol-3-yl)-N-methylpropanamide, a derivative of tryptophan, exhibits a diverse range of biological activities due to its unique structural characteristics. This compound features a chiral center and an indole moiety, which is significant in various biological processes, including neurotransmitter activity, antioxidant properties, and potential anticancer effects.

Structural Characteristics

The compound's structure can be summarized as follows:

- Chemical Formula : C₁₂H₁₄N₂O

- Molecular Weight : 218.25 g/mol

- Chiral Center : The presence of the chiral center at the second carbon allows for stereoselective interactions with biological targets.

1. Neurotransmitter Activity

This compound is structurally similar to serotonin, suggesting its potential role in influencing serotonin pathways. This interaction may impact mood and cognition, making it a candidate for further research in neuropharmacology.

2. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It has been shown to protect cells from oxidative stress, which is crucial for maintaining cellular health and preventing various diseases associated with oxidative damage.

3. Anticancer Potential

Preliminary studies suggest that derivatives of this compound may possess anticancer properties. Mechanisms involving apoptosis and regulation of the cell cycle have been proposed as pathways through which this compound exerts its effects.

The biological activity of this compound can be attributed to several key mechanisms:

- Enzyme Interaction : The indole group can interact with various enzymes, potentially inhibiting their activity. This characteristic is common among indole-containing compounds and suggests a role in enzyme modulation.

- Receptor Binding : The compound may act as a ligand for specific receptors, influencing receptor signaling pathways. This property is essential for developing therapeutic strategies targeting various diseases.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally related compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 2-Amino-3-(6-chloro-1H-indol-3-yl)-N-methylpropanamide | C₁₂H₁₄ClN₂O | Potential anti-cancer properties |

| (2S)-2-amino-3-(1H-indol-5-yl)-N-methylpropanamide | C₁₂H₁₅N₃O | Antimicrobial activity |

| 2-Aminoindole | C₈H₈N₂ | Neuroprotective effects |

This comparative analysis highlights the unique features of this compound, particularly its specific substitution pattern that influences its biological activity.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Neuropharmacological Studies : Investigations into the compound's influence on serotonin receptors have shown promising results in modulating mood disorders.

- Antioxidant Research : Experimental data demonstrate that the compound effectively reduces oxidative stress markers in cellular models, indicating its potential therapeutic application in oxidative stress-related conditions.

- Anticancer Research : In vitro studies have indicated that certain derivatives induce apoptosis in cancer cell lines, suggesting a mechanism for potential anticancer therapies.

Q & A

Q. What strategies optimize synthetic yield of N-methylated analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.